molecular formula C13H17F3N2O B15289273 N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide CAS No. 47003-79-2

N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide

Cat. No.: B15289273
CAS No.: 47003-79-2
M. Wt: 274.28 g/mol
InChI Key: UEGNGZNKMMFHIT-UHFFFAOYSA-N
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Description

N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide is a structurally complex acetamide derivative characterized by a trifluoromethyl-substituted phenethylamine moiety attached to an N-methylacetamide backbone. The compound’s structure features a trifluoromethyl group at the meta position of the phenyl ring, an alpha-methyl group on the phenethylamine chain, and an acetamide functional group with a methyl substituent on the nitrogen atom. This combination of electron-withdrawing (trifluoromethyl) and bulky (alpha-methyl) groups likely influences its physicochemical properties, such as solubility, metabolic stability, and receptor-binding affinity.

Properties

CAS No.

47003-79-2

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

N-methyl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide

InChI

InChI=1S/C13H17F3N2O/c1-9(18-8-12(19)17-2)6-10-4-3-5-11(7-10)13(14,15)16/h3-5,7,9,18H,6,8H2,1-2H3,(H,17,19)

InChI Key

UEGNGZNKMMFHIT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide typically involves multiple steps. One common method includes the reaction of alpha-methyl-m-trifluoromethylphenethylamine with N-methylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the phenethylamine moiety can interact with various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide with structurally or functionally related acetamide derivatives, focusing on substituent effects, therapeutic/agricultural applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Applications Key Research Findings Evidence ID
This compound - Trifluoromethyl (meta)
- Alpha-methyl phenethylamine
- N-methylacetamide
Likely antiviral or agrochemical (inferred) Limited direct data; trifluoromethyl enhances metabolic stability; alpha-methyl increases steric hindrance
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide (Pritelivir) - Thiazole sulfonamide
- Pyridinyl-phenyl group
Antiviral (herpes simplex) High efficacy against herpes viruses; oral formulation with acid improves bioavailability .
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide - Benzothiazole
- Trifluoromethyl
- Phenylacetamide
Antiviral/anticancer (inferred) Benzothiazole enhances binding to viral enzymes; trifluoromethyl improves lipophilicity .
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) - Chloroacetamide
- Diethylphenyl
- Methoxymethyl
Herbicide Inhibits weed growth by disrupting fatty acid synthesis; moderate environmental persistence .
3-chloro-N-phenyl-phthalimide - Chlorophthalimide
- Phenyl group
Polyimide monomer synthesis High thermal stability; used in polymer production .

Key Observations:

Substituent Effects on Bioactivity :

  • Trifluoromethyl Groups : Present in both the target compound and N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide, this group enhances metabolic stability and lipophilicity, critical for antiviral agents .
  • Thiazole vs. Benzothiazole : Pritelivir’s thiazole sulfonamide moiety improves target specificity for viral enzymes, whereas benzothiazole derivatives () may exhibit broader kinase inhibition .

Therapeutic vs. Agrochemical Applications: The target compound’s trifluoromethyl and phenethylamine groups align with antiviral agents (e.g., Pritelivir) but also share structural motifs with herbicides like alachlor (chloroacetamide core) .

Physicochemical Properties :

  • Solubility : The target compound’s trifluoromethyl and alpha-methyl groups likely reduce aqueous solubility compared to Pritelivir, which incorporates a polar sulfonamide group .
  • Steric Effects : The alpha-methyl group in the target compound may hinder binding to flat enzymatic pockets, unlike the planar benzothiazole derivatives .

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